molecular formula C14H15BrFN3O B2537602 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide CAS No. 1436228-90-8

3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide

Cat. No. B2537602
CAS RN: 1436228-90-8
M. Wt: 340.196
InChI Key: QZLOYDBXDXUIKA-UHFFFAOYSA-N
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Description

The compound 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide is a chemical entity that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their potential therapeutic applications. For instance, a related compound with bromo and fluoro substituents on the benzamide moiety has been reported as a NK1/NK2 antagonist with potential uses in treating disorders such as asthma, gastrointestinal diseases, pain, and depression . Another compound with a fluoro substituent on the benzamide ring has been identified as a potent mGluR1 antagonist with antipsychotic-like effects in animal models .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including the introduction of halogen substituents, formation of the amide bond, and functionalization of the piperidine ring. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could be inferred from the structures of related compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. Substituents on the benzene ring, such as bromo, fluoro, or cyano groups, can significantly influence the molecular conformation and intermolecular interactions. For example, the crystal structures of related benzamides with halogen substituents have shown varying dihedral angles between the benzene rings, which can affect the compound's crystallinity and stability .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, where the halogen atoms can be replaced by other groups, or hydrolysis of the amide bond under certain conditions. The presence of a cyano group on the piperidine ring could also participate in reactions such as nucleophilic addition or reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The halogen substituents could increase the compound's molecular weight and lipophilicity, which are important factors in determining its pharmacokinetic profile. The crystalline form of the compound would also be relevant for its formulation and bioavailability .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of aromatic compounds, including 4-Bromobenzamide, highlights the potential for introducing fluorine atoms into complex molecules. This process is essential for developing new pharmaceuticals and materials with unique properties. The study demonstrates the transformation of the cyano group into a trifluoromethyl group, showcasing the versatility of this compound in synthetic chemistry (Shainyan & Danilevich, 2006).

Antimicrobial Activity

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine reveals promising antimicrobial analogs. The presence of a fluorine atom enhances the antimicrobial activity of these compounds, indicating the potential of "3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide" derivatives in combating microbial infections (Desai, Rajpara, & Joshi, 2013).

Non-Peptide Small Molecular Antagonist

The synthesis and characterization of benzamide derivatives, including "this compound," have been explored for their role as non-peptide small molecular antagonists. These compounds hold potential in drug discovery, particularly in targeting specific receptors for therapeutic purposes (Bi, 2015).

Crystal Engineering

The study of crystal engineering with hydrogen and halogen bonds provides insights into the molecular interactions and structural properties of benzamide derivatives. Understanding these interactions is crucial for the design of new materials with tailored physical and chemical properties (Saha, Nangia, & Jaskólski, 2005).

Deprotonation Studies

Research on the deprotonation of fluoro aromatics using lithium magnesates explores the reactivity and selectivity of "this compound" and related compounds. These studies are foundational for developing new synthetic methodologies and understanding the behavior of these compounds under different chemical conditions (Awad et al., 2004).

properties

IUPAC Name

3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)10-2-3-12(16)11(15)8-10/h2-3,8H,4-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLOYDBXDXUIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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